2-Amino-3-(5-bromofuran-2-yl)propanamide
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Overview
Description
2-Amino-3-(5-bromofuran-2-yl)propanamide is an organic compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol This compound features a furan ring substituted with a bromine atom at the 5-position and an amino group at the 2-position, along with a propanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-bromofuran-2-yl)propanamide typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated furan is then subjected to amination using ammonia or an amine source to introduce the amino group at the 2-position.
Formation of Propanamide: The final step involves the reaction of the aminated bromofuran with acrylonitrile followed by hydrolysis to form the propanamide side chain.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-bromofuran-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of furan oxides
Reduction: Formation of reduced amides and amines
Substitution: Formation of substituted furans with various functional groups
Scientific Research Applications
2-Amino-3-(5-bromofuran-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-bromofuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(5-chlorofuran-2-yl)propanamide
- 2-Amino-3-(5-fluorofuran-2-yl)propanamide
- 2-Amino-3-(5-iodofuran-2-yl)propanamide
Uniqueness
2-Amino-3-(5-bromofuran-2-yl)propanamide is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H9BrN2O2 |
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Molecular Weight |
233.06 g/mol |
IUPAC Name |
2-amino-3-(5-bromofuran-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2O2/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H2,10,11) |
InChI Key |
GFCZJBWLCACEDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CC(C(=O)N)N |
Origin of Product |
United States |
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